But-2-ene-1,4-diyl diacetate
CAS No.: 18621-75-5
Cat. No.: VC21031377
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18621-75-5 |
---|---|
Molecular Formula | C8H12O4 |
Molecular Weight | 172.18 g/mol |
IUPAC Name | [(E)-4-acetyloxybut-2-enyl] acetate |
Standard InChI | InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ |
Standard InChI Key | VZUAUHWZIKOMFC-ONEGZZNKSA-N |
Isomeric SMILES | CC(=O)OC/C=C/COC(=O)C |
SMILES | CC(=O)OCC=CCOC(=O)C |
Canonical SMILES | CC(=O)OCC=CCOC(=O)C |
Introduction
But-2-ene-1,4-diyl diacetate (molecular formula C₈H₁₂O₄) is a diester compound featuring a central butene backbone with acetyloxy groups at positions 1 and 4. The compound exists as geometric isomers - (Z)- and (E)-but-2-ene-1,4-diyl diacetate - with the E-isomer being more commonly referenced in literature . The compound is characterized by its double bond between the second and third carbon atoms, which significantly influences its reactivity.
Basic Identification Parameters
Parameter | Information |
---|---|
IUPAC Name | [(E)-4-acetyloxybut-2-enyl] acetate |
CAS Numbers | 18621-75-5 (E-isomer), 1576-98-3 |
Molecular Formula | C₈H₁₂O₄ |
Molecular Weight | 172.18 g/mol |
Standard InChI | InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ |
Standard InChIKey | VZUAUHWZIKOMFC-ONEGZZNKSA-N |
Canonical SMILES | CC(=O)OCC=CCOC(=O)C |
Physical and Chemical Properties
But-2-ene-1,4-diyl diacetate possesses distinct physical and chemical properties that make it valuable for various applications in organic synthesis and polymer chemistry.
Physical Properties
Property | Value |
---|---|
Physical State | Colorless to yellow sticky oil or semi-solid |
Density | 1.068 g/cm³ |
Boiling Point | 230.9°C at 760 mmHg |
Flash Point | 108.3°C |
Vapor Pressure | 0.0642 mmHg at 25°C |
Index of Refraction | 1.442 |
LogP | 0.66880 |
Polar Surface Area | 52.60000 |
These physical properties are critical for handling and processing the compound in laboratory and industrial settings .
Synthesis and Preparation Methods
The synthesis of but-2-ene-1,4-diyl diacetate primarily involves esterification reactions. Several methods have been documented in the literature, with the most common approach being the esterification of but-2-ene-1,4-diol with acetic anhydride.
Laboratory Synthesis
The primary method for synthesizing but-2-ene-1,4-diyl diacetate involves the esterification of 1,4-butanediol or but-2-ene-1,4-diol with acetic anhydride. This reaction typically occurs under anhydrous conditions with an acid catalyst to enhance the esterification process. The reaction can be represented as:
But-2-ene-1,4-diol + 2 Acetic anhydride → But-2-ene-1,4-diyl diacetate + 2 Acetic acid
Industrial Production
In industrial settings, the production follows similar principles but on a larger scale. The process typically involves:
-
Continuous feeding of but-2-ene-1,4-diol and acetic anhydride into a reactor
-
Catalysis using acids such as sulfuric acid
-
Temperature control to maintain optimal reaction conditions
-
Purification through distillation to achieve desired purity levels
Key parameters for successful synthesis include:
-
Anhydrous reaction conditions
-
Appropriate catalyst concentration
-
Controlled temperature and pressure
-
Efficient mixing and reaction time
Chemical Reactions and Mechanisms
But-2-ene-1,4-diyl diacetate participates in several key chemical reactions that make it valuable in organic synthesis.
Isomerization
The compound undergoes isomerization reactions, particularly when catalyzed by ruthenium-based catalysts such as Grubbs G2 and Hoveyda-Grubbs HG2. These reactions involve the conversion between Z and E isomers .
The isomerization kinetics have been studied extensively, with researchers tracking the reaction progress through NMR spectroscopy. The vinylic proton signal (δ 5.95 ppm) is typically monitored to determine the conversion rate.
Hydrolysis
Under acidic or basic conditions, but-2-ene-1,4-diyl diacetate undergoes hydrolysis to yield but-2-ene-1,4-diol and acetic acid. The reaction follows standard ester hydrolysis mechanisms.
Cross-metathesis
The compound is particularly valuable in cross-metathesis reactions with various substrates. For example, its reaction with methyl oleate has been studied using ruthenium catalysts, producing functionally important monomers for sustainable polymers .
Table 1 below shows the effect of different solvents on isomerization kinetics of (Z)-but-2-ene-1,4-diyl diacetate using various catalysts.
Table 1: Solvent effects on isomerization of (Z)-but-2-ene-1,4-diyl diacetate (concentration 55.2 mM) using 0.1 mol% catalyst at 25°C
Solvent | Catalyst | Rate Constant (min⁻¹) | Conversion at 20 min (%) | Conversion at 72 h (%) |
---|---|---|---|---|
BTF | G1 | <0.001 | 4 | 19 |
DCM | G1 | <0.001 | 4 | 20 |
BTF | G2 | 0.070 | 70 | 89 |
DCM | G2 | 0.021 | 5 | 93 |
BTF | HG2 | 0.092 | 77 | 88 |
DCM | HG2 | 0.009 | 2 | 93 |
This data reveals that benzotrifluoride (BTF) significantly increases the initial reaction rates for G2 and HG2 catalysts compared to dichloromethane (DCM), although the final conversions after 72 hours are similar in both solvents .
Applications in Organic Synthesis
But-2-ene-1,4-diyl diacetate serves as a versatile intermediate in organic synthesis due to its bifunctional nature and reactivity.
Mechanistic Studies
The compound is frequently used as a model substrate for investigating isomerization reactions and evaluating the efficiency of different catalysts. Its symmetric structure makes it particularly useful for studying reaction mechanisms in metathesis and isomerization processes.
Synthesis of Complex Molecules
As an intermediate, but-2-ene-1,4-diyl diacetate contributes to the synthesis of more complex organic compounds, including:
-
Functionally important monomers
-
Pharmaceutical intermediates
-
Fine chemicals
-
Specialty materials
Cross-Coupling Reactions
The compound participates in various cross-coupling reactions, particularly when using ruthenium-based catalysts. These reactions are valuable for creating new carbon-carbon bonds and introducing functional groups .
Applications in Polymer Chemistry
But-2-ene-1,4-diyl diacetate plays a crucial role in polymer chemistry, particularly in olefin metathesis reactions.
Ring-Opening Metathesis Polymerization (ROMP)
The compound is utilized in ROMP processes, contributing to the formation of high molecular weight polymers. Its symmetric structure and bifunctional nature make it an excellent substrate for polymer synthesis.
Sustainable Polymer Production
Research has demonstrated the compound's utility in creating sustainable polymers through cross-metathesis reactions with renewable substrates like methyl oleate. These reactions produce α,ω-difunctional compounds that serve as valuable monomers for polymer synthesis .
Research Findings and Case Studies
Several research studies have investigated the behavior and applications of but-2-ene-1,4-diyl diacetate in various chemical processes.
Catalyst Performance Studies
A significant research focus has been on comparing the performance of different catalysts in reactions involving but-2-ene-1,4-diyl diacetate. Table 2 summarizes findings from studies investigating catalyst performance in cross-metathesis reactions.
Table 2: Catalyst performance in cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate
Catalyst Type | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
---|---|---|---|---|
Ruthenium-based | 1.0 | 50 | 5 | High (varies by specific catalyst) |
G2 (Grubbs 2nd generation) | 1.0 | 50 | 5 | >75 |
HG2 (Hoveyda-Grubbs 2nd generation) | 1.0 | 50 | 5 | >75 |
Solvent Effects on Reaction Kinetics
Research has shown that solvent choice significantly impacts the kinetics of reactions involving but-2-ene-1,4-diyl diacetate. For instance, benzotrifluoride (BTF) has been found to increase reaction rates compared to traditional solvents like dichloromethane (DCM) in isomerization reactions .
This finding highlights the potential for more environmentally friendly solvent options in synthetic chemistry while maintaining or improving reaction efficiency.
Comparison with Structurally Similar Compounds
Understanding how but-2-ene-1,4-diyl diacetate compares to structurally similar compounds provides insights into its unique reactivity and applications.
Comparison with Related Compounds
Table 3: Comparison of but-2-ene-1,4-diyl diacetate with structurally similar compounds
Property | But-2-ene-1,4-diyl diacetate | But-2-yne-1,4-diyl diacetate |
---|---|---|
Bond type | Double bond (C=C) | Triple bond (C≡C) |
Reactivity | High (metathesis-active) | Low (stable in coordination) |
Molecular weight (g/mol) | 172.18 | 170.16 |
Key application | Polymer precursors | Organometallic synthesis |
Stereoisomers
The E and Z isomers of but-2-ene-1,4-diyl diacetate exhibit different properties and reactivities:
-
E-isomer (trans): CAS 18621-75-5; lower polarity and distinct NMR signals (δ 5.67–5.72 ppm)
-
Z-isomer (cis): CAS 25260-60-0; higher reactivity in certain metathesis reactions
In isomerization reactions, the E-isomer is often favored, with typical E/Z ratios of 85:15 in benzotrifluoride solvent when using Grubbs-type catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume